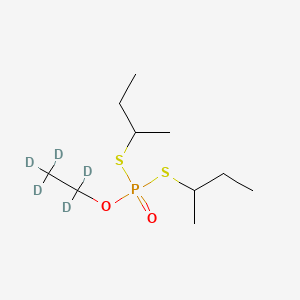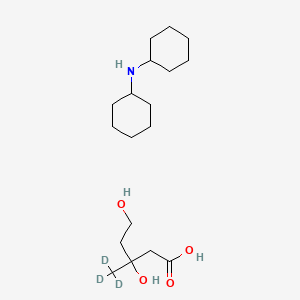![molecular formula C10H9N5 B565156 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215363-28-2](/img/structure/B565156.png)
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3” is a chemical compound with the molecular formula C10H9N5 . It is a crystalline solid and is categorized under Food Mutagens Research Chemicals and Analytical Standards, Pharmaceutical Reference Standards, and Carcinogens .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3” is represented by the formula C10H9N5 . The average mass is 198.224 Da and the monoisotopic mass is 198.090546 Da .Physical And Chemical Properties Analysis
“2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3” is a crystalline solid . It is soluble in methanol, ethanol, and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Wissenschaftliche Forschungsanwendungen
Food Safety and Carcinogenicity Research
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 (IQ) is known for its mutagenic properties, particularly in the Ames test, which assesses the mutagenic potential of chemical compounds. Studies have indicated that IQ can be present in broiled fish, fried beef, and commercial beef extracts, raising concerns about food safety and carcinogenicity .
Mutagenesis Studies
IQ induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture. This makes it a valuable compound for studying mutagenesis and understanding the mechanisms behind DNA damage and repair .
Tumor Induction Research
Dietary administration of IQ has been shown to induce tumor formation in various organs in animal models. This includes tumors in the Zymbal gland, oral cavity, colon, skin, and mammary gland in rats. Such studies are crucial for understanding the carcinogenic potential of heterocyclic amines found in cooked foods .
Chemoprevention Research
Research has also been conducted on the chemopreventive properties of certain plants against DNA damage induced by IQ. For example, garden cress (Lepidium sativum) has been found to reduce DNA damage and aberrant crypt foci formation caused by IQ .
Food Processing Studies
IQ is a type of heterocyclic aromatic amine (HAA) formed during the thermal treatment of food processing. It possesses potential carcinogenicity and mutagenicity for humans, making it an important compound for studying the effects of cooking methods on food safety .
Analytical Chemistry
In analytical chemistry, IQ derivatives are used in isotope dilution analysis to quantify heterocyclic aromatic amines. This application is essential for accurately measuring the presence of HAAs in various samples .
Eigenschaften
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZZYGFWIFKKIR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)


![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)






![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)
